molecular formula C11H10N4O3 B14694040 3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole CAS No. 30081-90-4

3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole

Cat. No.: B14694040
CAS No.: 30081-90-4
M. Wt: 246.22 g/mol
InChI Key: CGLQEIVUHVTQHN-UHFFFAOYSA-N
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Description

Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Chemical Reactions Analysis

Types of Reactions: Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloadditions, such as the reaction of copper (I) acetylides with azides and nitrile oxides to form 3,4-disubstituted isoxazoles .

Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include AuCl3, CuCl, tert-butyl nitrite, and isoamyl nitrite . Reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents, depending on the specific reaction.

Major Products: The major products formed from the reactions of isoxazole derivatives include various substituted isoxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . The specific pathways and targets depend on the particular application and the functional groups present on the isoxazole ring.

Comparison with Similar Compounds

Similar Compounds: Isoxazole derivatives are structurally related to other five-membered heterocycles, such as oxazole, pyrrole, and furan . These compounds share similar ring structures but differ in the arrangement of heteroatoms.

Uniqueness: Isoxazole, 3,5-dimethyl-4-[2-(2-nitrophenyl)diazenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, this compound exhibits enhanced stability and reactivity, making it suitable for various applications in medicinal chemistry and materials science .

Properties

CAS No.

30081-90-4

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(2-nitrophenyl)diazene

InChI

InChI=1S/C11H10N4O3/c1-7-11(8(2)18-14-7)13-12-9-5-3-4-6-10(9)15(16)17/h3-6H,1-2H3

InChI Key

CGLQEIVUHVTQHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)N=NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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